molecular formula C12H16N4S B13642741 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine

1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine

Katalognummer: B13642741
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: QNWZPOYHQINRBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Piperidine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups on the rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the amine group.

    1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)pyrazole: Contains two pyrazole rings instead of a piperidine ring.

    1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)benzene: Contains a benzene ring instead of a piperidine ring.

Uniqueness

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to the combination of the thiophene, pyrazole, and piperidine rings, which can impart specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C12H16N4S

Molekulargewicht

248.35 g/mol

IUPAC-Name

1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-3-amine

InChI

InChI=1S/C12H16N4S/c13-9-3-1-5-16(8-9)12-7-10(14-15-12)11-4-2-6-17-11/h2,4,6-7,9H,1,3,5,8,13H2,(H,14,15)

InChI-Schlüssel

QNWZPOYHQINRBC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CC=CS3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.